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molecular formula C12H15FN2O4 B1663295 Tegadifur CAS No. 62987-05-7

Tegadifur

Cat. No. B1663295
M. Wt: 270.26 g/mol
InChI Key: FLMBDTNCANYTCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04121037

Procedure details

In a sealed tube, 780 mg (6 m mole) of 5-fluorouracil, 5 ml of pyridine, 100 mg (0.44 m mole) of antimony trichloride and 1.26 g (18 m mole) of 2,3-dihydrofuran were heated at 100° C for 3 hours. The reaction mixture was further admixed with 800 mg (11.5 m mole) of 2,3-dihydrofuran and the mixture was heated for 17 hours. After the reaction, pyridine was distilled off under a reduced pressure and the residue was dissolved in chloroform and the insoluble matters were separated by a filtration. Chloroform was distilled off from the filtrate and the residue was purified by a column chromatography using a silica gel column (mixture of chloroform and acetone = 8 : 1 (V/V) as a developing medium) to obtain 1.10 g of N1,N3 -bis(2-tetrahydrofuryl)-5-fluorouracil (yield: 68.0%) and 325 mg of N1 -(2-tetrahydrofuryl)-5-fluorouracil (yield: 27%).
Quantity
780 mg
Type
reactant
Reaction Step One
Name
antimony trichloride
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.[Sb](Cl)(Cl)Cl.[O:14]1[CH:18]=[CH:17][CH2:16][CH2:15]1>N1C=CC=CC=1>[O:14]1[CH2:15][CH2:16][CH2:17][CH:18]1[N:6]1[CH:7]=[C:2]([F:1])[C:3](=[O:9])[N:4]([CH:15]2[CH2:16][CH2:17][CH2:18][O:14]2)[C:5]1=[O:8].[O:14]1[CH2:18][CH2:17][CH2:16][CH:15]1[N:6]1[CH:7]=[C:2]([F:1])[C:3](=[O:9])[NH:4][C:5]1=[O:8]

Inputs

Step One
Name
Quantity
780 mg
Type
reactant
Smiles
FC=1C(NC(NC1)=O)=O
Name
antimony trichloride
Quantity
100 mg
Type
reactant
Smiles
[Sb](Cl)(Cl)Cl
Name
Quantity
1.26 g
Type
reactant
Smiles
O1CCC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
800 mg
Type
reactant
Smiles
O1CCC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for 17 hours
Duration
17 h
DISTILLATION
Type
DISTILLATION
Details
was distilled off under a reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in chloroform
CUSTOM
Type
CUSTOM
Details
the insoluble matters were separated by a filtration
DISTILLATION
Type
DISTILLATION
Details
Chloroform was distilled off from the filtrate
CUSTOM
Type
CUSTOM
Details
the residue was purified by a column chromatography
ADDITION
Type
ADDITION
Details
mixture of chloroform and acetone = 8 : 1 (V/V) as a developing medium)

Outcomes

Product
Name
Type
product
Smiles
O1C(CCC1)N1C(=O)N(C(=O)C(=C1)F)C1OCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 68%
Name
Type
product
Smiles
O1C(CCC1)N1C(=O)NC(=O)C(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 325 mg
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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